![molecular formula C15H16N4 B11732432 6-(3-Phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11732432.png)
6-(3-Phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-phenylpropylamine with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often involve refluxing in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve high purity levels .
化学反応の分析
Types of Reactions
6-(3-Phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives as intermediates
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidines, which can be further functionalized for specific applications .
科学的研究の応用
6-(3-Phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of protein kinases, which are crucial in cell signaling pathways.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of leukemia and other cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 6-(3-Phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves the inhibition of protein kinases. These enzymes play a critical role in regulating cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce cell death. The molecular targets include various cyclin-dependent kinases and other signaling proteins involved in cancer progression .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antibacterial activities.
Pyrido[2,3-d]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
Quinazoline: Another heterocyclic compound with significant anticancer properties .
Uniqueness
6-(3-Phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity to protein kinases. This specificity makes it a promising candidate for targeted cancer therapies .
特性
分子式 |
C15H16N4 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H16N4/c16-14-13-9-12(19-15(13)18-10-17-14)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H3,16,17,18,19) |
InChIキー |
KHMJUNBAOBVCBY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCC2=CC3=C(N=CN=C3N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11732355.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11732357.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11732359.png)
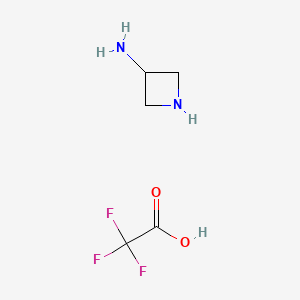
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11732367.png)
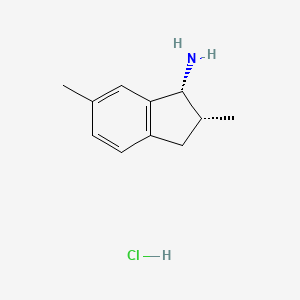
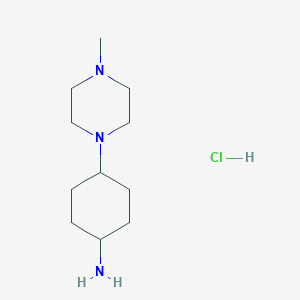
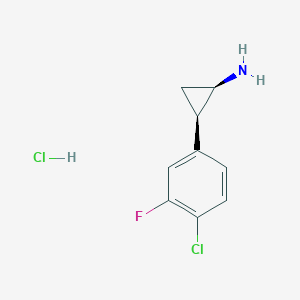
![2-{4-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11732392.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11732397.png)
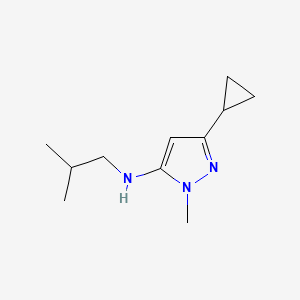

![N-[(2,3-difluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11732424.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-cyclopentyl-1H-pyrazol-4-amine](/img/structure/B11732427.png)
